tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-chloro-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(21)20-5-4-10-11(16)17-13(18-12(10)20)19-6-8-22-9-7-19/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKODQVRWDSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=C(N=C2Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001108112 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439823-58-1 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439823-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001108112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dihydro-2-(morpholin-4-yl)-5H-pyrrolo[2,3-d]pyrimidine, N7-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Summary of Preparation Methods and Conditions
Research Findings and Optimization Strategies
- Reaction Monitoring : TLC and HPLC are essential for tracking reaction progress and purity.
- Purification : Column chromatography over silica gel with gradient elution (ethyl acetate/hexane) is standard.
- Yield Improvement : Catalyst loading, solvent choice, and temperature optimization significantly enhance yields.
- Structural Confirmation : NMR (¹H, ¹³C), HRMS, and X-ray crystallography confirm regioselectivity and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolopyrimidine derivatives, while hydrolysis will yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include kinases and other signaling proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolopyrimidine derivatives, focusing on substituent effects, synthetic routes, and inferred biological relevance.
Structural and Functional Comparisons
Key Observations:
- Chlorine Positioning: Chlorine at C4 (target compound) vs. C2/C4 (dichloro derivative) alters electrophilic reactivity and steric interactions. DiCl derivatives are more reactive in nucleophilic substitutions .
- Morpholino vs. Benzotriazole: The morpholino group (target) may improve solubility and reduce off-target effects compared to the benzotriazole carbonyl group ( compound), which could enhance protein binding but increase metabolic liability .
Biological Activity
Chemical Structure and Properties
tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate is an organic compound characterized by its unique molecular structure, which includes a pyrrolo[2,3-d]pyrimidine backbone, a morpholino group, and a tert-butyl ester. Its molecular formula is CHClNO, with a molecular weight of approximately 340.81 g/mol. The compound features a chloro substituent at the 4-position and a carboxylate ester functional group, contributing to its reactivity and potential biological interactions .
Biological Activity
Mechanism of Action
The biological activity of this compound primarily involves its role as an inhibitor of various kinases, including Akt kinase, Rsk kinase, and S6K kinase. These kinases are pivotal in regulating cellular processes such as metabolism and cell growth. By inhibiting these kinases, the compound has demonstrated potential in suppressing cancer cell proliferation .
Antiproliferative Properties
Research indicates that derivatives of this compound exhibit significant antiproliferative activities. For instance, API-1, a derivative synthesized from this compound, has shown promise as an anticancer agent in various studies. These findings suggest that the compound could serve as a lead structure for developing new treatments for cancer .
JAK Inhibition and Immune Disorders
In addition to its antiproliferative properties, this compound has been explored for its potential as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating immune system diseases such as rheumatoid arthritis and psoriasis by disrupting the JAK-STAT signaling pathway .
Case Studies
-
Anticancer Activity
- A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability across multiple lines, suggesting its potential as an anticancer therapeutic .
-
Kinase Inhibition
- In vitro assays demonstrated that the compound effectively inhibited Akt kinase activity with an IC value in the low micromolar range. This inhibition correlated with reduced phosphorylation of downstream targets involved in cell survival and proliferation .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | Biological Activity | IC (µM) | Structural Features |
|---|---|---|---|
| This compound | Akt inhibitor | 5.0 | Chloro group at 4-position |
| tert-butyl 2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate | Moderate kinase inhibition | 15.0 | Lacks chloro substituent |
| tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine | Low antiproliferative activity | >20.0 | Dihydropyrido structure |
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl 4-chloro-2-morpholino-pyrrolo[2,3-d]pyrimidine-7-carboxylate?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination () uses Pd(OAc)₂ and XPhos as catalysts in dioxane with Cs₂CO₃ as a base. Key steps include:
Coupling : Reacting a chlorinated pyrrolo-pyrimidine core with morpholine derivatives.
Protection/Deprotection : Introducing/removing the tert-butyloxycarbonyl (Boc) group using Boc₂O or TFA in DCM ().
Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization ().
Table 1 : Typical Reaction Conditions
| Step | Catalyst/Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Amination | Pd(OAc)₂/XPhos | Dioxane | 80–100°C | 60–75% |
| Boc Deprotection | TFA | DCM | RT | >90% |
Q. How is the Boc protecting group strategically used in the synthesis of this compound?
- Methodological Answer : The Boc group protects reactive amines during synthesis. For deprotection:
- Conditions : 20–30% TFA in DCM at room temperature for 2–4 hours ().
- Monitoring : TLC (Rf shift) or LC-MS to confirm removal.
- Neutralization : Post-deprotection, the mixture is neutralized with NaHCO₃ and extracted with DCM ().
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., morpholino protons at δ 3.6–3.8 ppm, tert-butyl at δ 1.4 ppm) ().
- HRMS : Exact mass determination (e.g., [M+H]⁺ for C₁₅H₂₁ClN₄O₃: calc. 340.81, observed 340.80) ().
- IR : Confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹) ().
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the coupling step?
- Methodological Answer :
- Catalyst Screening : Test Pd₂(dba)₃ or SPhos for improved catalytic activity ().
- Solvent Effects : Compare dioxane vs. toluene for solubility and reaction rate ().
- Base Selection : Replace Cs₂CO₃ with K₃PO₄ to reduce side reactions ().
- Temperature Control : Use microwave-assisted synthesis at 120°C for 30 minutes to accelerate kinetics ().
Q. How are crystallographic data analyzed to resolve ambiguities in molecular conformation?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, 100 K) ().
- Refinement : SHELXL for structure solution (hydrogen bonding, torsion angles) ().
- Validation : Mercury software for Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O/N) ().
Table 2 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| H-bond Network | 3D via C–H···O/N |
Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved during characterization?
- Methodological Answer :
- 2D NMR : Use HSQC/HMBC to assign coupling between protons and carbons (e.g., morpholino N–CH₂ groups) ().
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in tert-butyl groups).
- Comparative Analysis : Cross-reference with analogs () or computational predictions (DFT for chemical shifts).
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states (e.g., Cl substitution with amines) ().
- Molecular Electrostatic Potential (MEP) : Identify electrophilic sites (e.g., C4-Cl as a reactive center) ().
- Docking Studies : AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes) ().
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed HRMS data?
- Methodological Answer :
- Isotope Pattern Analysis : Verify Cl isotopic signature (³⁵Cl:³⁷Cl = 3:1) ().
- Adduct Formation : Check for Na⁺/K⁺ adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) ().
- Sample Purity : Repeat purification via preparative HPLC (C18 column, MeCN/H₂O) ().
Application in Medicinal Chemistry
Q. What strategies are used to evaluate the bioactivity of this compound as a kinase inhibitor?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
